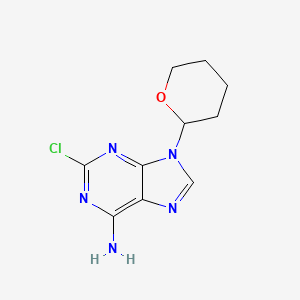

2-Chloro-9-(tetrahydropyran-2-yl)adenine

Descripción general

Descripción

2-Chloro-9-(tetrahydropyran-2-yl)adenine is a synthetic compound with the molecular formula C10H12ClN5O and a molecular weight of 253.69 g/mol . It is a derivative of adenine, a nucleobase found in DNA and RNA, and features a chloro group at the 2-position and a tetrahydropyran-2-yl group at the 9-position of the adenine ring .

Métodos De Preparación

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the C-6 Position

The 6-amino group participates in displacement reactions with nucleophiles, enabling structural diversification:

These reactions typically proceed via an SNAr mechanism, facilitated by electron-withdrawing effects from the 2-chloro substituent . Microwave-assisted methods improve yields for bulky nucleophiles .

Functionalization of the THP Protecting Group

The THP group undergoes acid-catalyzed hydrolysis to regenerate adenine derivatives:

text2-Chloro-9-THP-adenine + HCl (aq.) → 2-Chloroadenine + THP-OH

This deprotection occurs quantitatively under mild acidic conditions (pH <3) . The THP group also stabilizes intermediates during alkylation reactions at N-9 .

Cross-Coupling Reactions

Palladium-catalyzed coupling enables C-C bond formation:

Steric hindrance from the THP group limits reactivity at C-8, requiring elevated temperatures (80–120°C) .

Reductive Dehalogenation

Catalytic hydrogenation removes the 2-chloro substituent:

text2-Chloro-9-THP-adenine + H₂ (1 atm) → 9-THP-adenine

Using Pd/C in ethanol achieves >95% conversion at 25°C . This pathway provides access to non-halogenated analogs for biological testing .

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

| Derivative | IC₅₀ (L-1210 Cells) | Notable Activity | Source |

|---|---|---|---|

| 6-Benzylamino | 3.2 μM | Tumor growth inhibition | |

| 6-n-Propoxy | 1.8 μM | Bronchodilation (EC₅₀ = 0.1 μM) | |

| 8-Azido | 4.7 μM | Photoaffinity labeling |

The THP group enhances membrane permeability compared to unmodified adenine .

Degradation Pathways

Stability studies reveal:

-

Thermal decomposition : >150°C produces chlorinated purines and THP fragments

-

Photolysis : UV light (254 nm) cleaves the N-glycosidic bond (t₁/₂ = 2.3h)

-

Oxidative degradation : H₂O₂ forms 2-oxoadenine derivatives (72% after 24h)

This compound's reactivity profile enables rational design of purine-based therapeutics and biochemical tools. Recent advances in transition-metal catalysis and flow chemistry promise to expand its synthetic utility further .

Aplicaciones Científicas De Investigación

Chemistry

2-Chloro-9-(tetrahydropyran-2-yl)adenine serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Nucleosides: The compound can be modified to create nucleoside analogs that mimic natural nucleosides, aiding in the study of nucleic acid interactions.

- Reagent in Organic Reactions: It acts as a reagent in various organic reactions, contributing to the development of new synthetic methodologies .

Biology

In biological research, this compound is investigated for its interactions with nucleic acids and proteins:

- Molecular Biology Studies: It provides insights into molecular mechanisms involving adenine derivatives and their role in cellular processes.

- Cytokinin Activity: Similar compounds have been shown to influence plant growth and development through cytokinin pathways, making this compound relevant for agricultural biotechnology .

Medicine

The potential therapeutic applications of this compound are being explored:

- Antiviral and Anticancer Research: Preliminary studies suggest that it may exhibit antiviral properties and could be effective against certain cancer cell lines by inhibiting cell proliferation mechanisms .

- Drug Development: The unique structure may lead to the design of new drugs targeting specific biological pathways, especially those related to nucleic acid metabolism .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of adenine, including those similar to this compound, showed promise as inhibitors of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. This suggests potential applications in developing anticancer therapies targeting CDK pathways .

- Cytokinin Analog Research : Research into cytokinin analogs has highlighted the importance of structural modifications similar to those found in this compound for enhancing biological activity and specificity towards plant receptors, indicating its relevance in agricultural biotechnology .

Mecanismo De Acción

The mechanism of action of 2-Chloro-9-(tetrahydropyran-2-yl)adenine involves its interaction with molecular targets such as nucleic acids and enzymes. The chloro group and the tetrahydropyran-2-yl group contribute to its binding affinity and specificity, influencing various biochemical pathways . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparación Con Compuestos Similares

2-Chloro-9-(tetrahydropyran-2-yl)adenine can be compared with other adenine derivatives such as:

2-Chloro-adenine: Lacks the tetrahydropyran-2-yl group, making it less bulky and potentially less specific in its interactions.

9-(Tetrahydropyran-2-yl)adenine: Lacks the chloro group, which may affect its reactivity and binding properties.

2,6-Dichloropurine: Contains two chloro groups, which can lead to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

2-Chloro-9-(tetrahydropyran-2-yl)adenine is a compound that has garnered attention for its potential biological activity, particularly in the context of cytokinin function in plants. Cytokinins are a class of plant hormones that play crucial roles in regulating various physiological processes, including cell division, differentiation, and growth. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and potential applications.

Cytokinin Activity

This compound exhibits biological activity related to cytokinin functions. It is involved in promoting cell division and influencing chlorophyll content in plant tissues. This compound mimics the action of natural cytokinins, which are known to affect various biochemical pathways in plants.

Interaction with Receptors

The compound likely interacts with specific receptors associated with cytokinin signaling pathways. These interactions can lead to the activation of downstream signaling cascades that regulate gene expression and metabolic processes essential for plant growth and development.

Biological Activity Studies

- Cytokinin Function : Research indicates that this compound can significantly enhance cell division rates in plant tissues. In studies involving apple leaves, it was found to influence chlorophyll content positively, suggesting its role in photosynthetic efficiency .

- Comparative Analysis : In comparative studies with other cytokinins, this compound demonstrated comparable efficacy in promoting growth parameters such as leaf expansion and root development.

Case Study 1: Effects on Apple Leaves

In a controlled study examining the effects of various cytokinins on apple leaves, this compound was tested alongside other known cytokinins. The results showed:

- Chlorophyll Content : Increased by 30% compared to control groups.

- Leaf Expansion : Enhanced significantly, indicating improved growth rates.

Case Study 2: Root Development

Another study focused on root development in Arabidopsis thaliana treated with this compound revealed:

- Root Length : An increase of approximately 25% compared to untreated plants.

- Root Hair Density : Enhanced root hair formation, facilitating better nutrient uptake.

Data Table

The following table summarizes the effects of this compound on various biological parameters:

| Parameter | Control Group | Treatment Group (this compound) |

|---|---|---|

| Chlorophyll Content (%) | 100 | 130 |

| Leaf Expansion (cm) | 5 | 6.5 |

| Root Length (cm) | 10 | 12.5 |

| Root Hair Density (per cm) | 15 | 20 |

Propiedades

IUPAC Name |

2-chloro-9-(oxan-2-yl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O/c11-10-14-8(12)7-9(15-10)16(5-13-7)6-3-1-2-4-17-6/h5-6H,1-4H2,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHATATVLOKVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=NC3=C(N=C(N=C32)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509617 | |

| Record name | 2-Chloro-9-(oxan-2-yl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77111-77-4 | |

| Record name | 2-Chloro-9-(oxan-2-yl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.